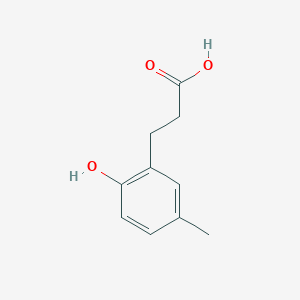
3-(2-Hydroxy-5-methylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxy-5-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of phenylpropanoic acid, characterized by the presence of a hydroxyl group and a methyl group on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-5-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the condensation of phenylacetic acid with formaldehyde, followed by hydroxylation and methylation reactions. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials are often subjected to high temperatures and pressures to increase the reaction rates and yields. The purification of the final product is usually carried out through crystallization or distillation techniques.
化学反应分析
Types of Reactions
3-(2-Hydroxy-5-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-(2-Keto-5-methylphenyl)propanoic acid.
Reduction: Formation of 3-(2-Hydroxy-5-methylphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3-(2-Hydroxy-5-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 3-(2-Hydroxy-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage.
相似化合物的比较
Similar Compounds
3-(2-Methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a hydroxyl group.
3-(2-Methylphenyl)propanoic acid: Lacks the hydroxyl group, making it less polar.
2-Hydroxy-5-methoxyphenylphosphonic acid: Contains a phosphonic acid group, adding different chemical properties.
Uniqueness
3-(2-Hydroxy-5-methylphenyl)propanoic acid is unique due to the presence of both a hydroxyl and a methyl group on the benzene ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
属性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
3-(2-hydroxy-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O3/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13) |
InChI 键 |
JYYUTXURRVQGSX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



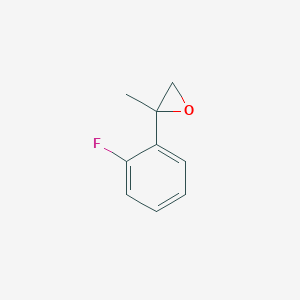


![1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B13610343.png)
![1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13610346.png)
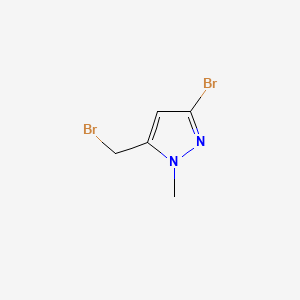



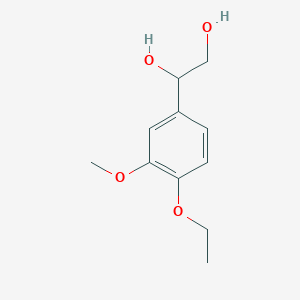
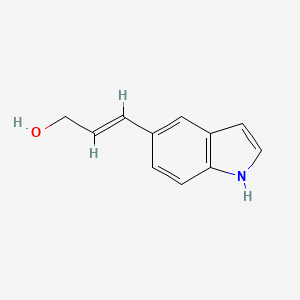

![3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide](/img/structure/B13610410.png)
